molecular formula C6H5BrClN3O2 B13723351 Methyl 5-amino-6-bromo-3-chloropyrazine-2-carboxylate

Methyl 5-amino-6-bromo-3-chloropyrazine-2-carboxylate

Cat. No.: B13723351
M. Wt: 266.48 g/mol
InChI Key: RTIYQEBWEYYBHS-UHFFFAOYSA-N
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Description

Methyl 5-amino-6-bromo-3-chloropyrazine-2-carboxylate (CAS: 14340-25-1) is a heterocyclic compound with the molecular formula C₆H₅BrClN₃O₂ and a molecular weight of 266.48 g/mol . The structure features a pyrazine ring substituted with an amino group at position 5, bromo at position 6, chloro at position 3, and a methyl ester at position 2. This multifunctional substitution pattern makes it a versatile intermediate in medicinal chemistry and agrochemical synthesis. The compound is classified under GHS hazard code H317 (may cause allergic skin reaction), necessitating careful handling during laboratory use .

Properties

Molecular Formula

C6H5BrClN3O2

Molecular Weight

266.48 g/mol

IUPAC Name

methyl 5-amino-6-bromo-3-chloropyrazine-2-carboxylate

InChI

InChI=1S/C6H5BrClN3O2/c1-13-6(12)2-4(8)11-5(9)3(7)10-2/h1H3,(H2,9,11)

InChI Key

RTIYQEBWEYYBHS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=C(C(=N1)Br)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-6-bromo-3-chloropyrazine-2-carboxylate typically involves the bromination and chlorination of pyrazine derivatives followed by esterification. One common method involves the reaction of 5-amino-3-chloropyrazine-2-carboxylic acid with bromine in the presence of a suitable solvent to introduce the bromo group. The resulting compound is then esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-6-bromo-3-chloropyrazine-2-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like water or ethanol.

    Electrophilic Substitution: Reagents like bromine or chlorine in the presence of catalysts such as iron(III) chloride.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Scientific Research Applications

Methyl 5-amino-6-bromo-3-chloropyrazine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-amino-6-bromo-3-chloropyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino, bromo, and chloro groups can form hydrogen bonds and halogen bonds with biological macromolecules, influencing their function. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

This compound

  • Reactivity: The amino group at position 5 enables nucleophilic reactions (e.g., condensation with carbonyl compounds), while bromo and chloro substituents facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Applications : Serves as a precursor in synthesizing bioactive molecules, particularly kinase inhibitors and antimicrobial agents.

Methyl 3-bromo-6-chloropyrazine-2-carboxylate

  • Reactivity: The absence of an amino group restricts its utility in cyclization reactions but enhances stability under acidic conditions .
  • Applications : Used in agrochemical intermediates, such as fungicides.

5-Bromo-6-chloropyrazin-2-amine

  • Reactivity : The free amine at position 2 allows for diazotization and subsequent coupling with aromatic rings .
  • Applications : Key intermediate in heterocyclic dye synthesis.

Methyl 6-bromo-3-methoxypyrazine-2-carboxylate

  • Reactivity : Methoxy group at position 3 stabilizes the ring against electrophilic substitution, favoring nucleophilic aromatic substitution (e.g., SNAr) .
  • Applications : Explored in flavor and fragrance industries due to its mild volatility.

Research Findings

  • Synthetic Utility: The amino and halogen substituents in this compound make it superior for generating fused heterocycles (e.g., thiazoles, triazoles) compared to analogs lacking amino groups .
  • Pharmacological Potential: Derivatives of this compound exhibit enhanced binding affinity to bacterial DNA gyrase, as demonstrated in studies on pyrazine-based antibiotics .

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